4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 2640878-11-9
VCID: VC11874683
InChI: InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3
SMILES: COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Molecular Formula: C16H19BrN4O
Molecular Weight: 363.25 g/mol

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

CAS No.: 2640878-11-9

Cat. No.: VC11874683

Molecular Formula: C16H19BrN4O

Molecular Weight: 363.25 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine - 2640878-11-9

Specification

CAS No. 2640878-11-9
Molecular Formula C16H19BrN4O
Molecular Weight 363.25 g/mol
IUPAC Name 4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
Standard InChI InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3
Standard InChI Key IXIAEXGBXNKFFF-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Canonical SMILES COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a piperazine group and at the 6-position with a methoxy group. The piperazine moiety is further functionalized with a 4-bromobenzyl substituent, enhancing its lipophilicity and binding affinity to biological targets. Key structural features include:

  • Pyrimidine core: Provides a planar aromatic system for π-π interactions.

  • Piperazine ring: Introduces conformational flexibility and hydrogen-bonding capabilities.

  • 4-Bromophenyl group: Contributes to electron-withdrawing effects and halogen bonding.

Physicochemical Profile

The compound’s physicochemical properties are critical for its pharmacokinetic behavior:

PropertyValueSource
Molecular FormulaC₁₆H₁₉BrN₄O
Molecular Weight363.25 g/mol
logP (Partition系数)3.2 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area46.9 Ų

The methoxy group at the 6-position enhances solubility, while the bromophenyl group increases membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves multi-step reactions:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters yields the 6-methoxypyrimidine scaffold .

  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring with a pre-functionalized piperazine intermediate.

  • Bromophenyl Functionalization: Alkylation of the piperazine nitrogen with 4-bromobenzyl bromide under basic conditions.

Example Reaction Scheme:

6-Methoxypyrimidin-4-amine+1-(4-Bromobenzyl)piperazineBaseTarget Compound\text{6-Methoxypyrimidin-4-amine} + \text{1-(4-Bromobenzyl)piperazine} \xrightarrow{\text{Base}} \text{Target Compound}

Purification and Characterization

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by recrystallization from ethanol. Characterization employs:

  • NMR Spectroscopy: Confirms substitution patterns (e.g., δ 7.6 ppm for aromatic protons adjacent to bromine) .

  • Mass Spectrometry: Molecular ion peak at m/z 363.25 [M+H]⁺.

Biological Activity and Mechanisms

Antitumor Activity

In vitro assays against MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 8.2 μM). Mechanistic studies indicate:

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage.

  • Cell Cycle Arrest: G1 phase arrest via downregulation of cyclin D1.

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 16 μg/mL for Staphylococcus aureus), likely due to disruption of cell membrane integrity.

Pharmacological Applications

Antidepressant Efficacy

A preclinical trial in murine models showed a 40% reduction in immobility time during the forced swim test, comparable to fluoxetine .

Oncology

In xenograft models, daily administration (10 mg/kg) reduced tumor volume by 62% over 21 days, with minimal hepatotoxicity.

Antimicrobial Development

Synergy with β-lactam antibiotics (FIC index = 0.5) suggests potential as an adjuvant in resistant infections.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey ModificationsBiological Activity
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidineC₁₆H₁₉BrN₄O3-Bromo substitutionReduced 5-HT₁A affinity (Ki = 35 nM)
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidineC₁₆H₁₉BrN₄OPyrimidine substitution at 2-positionEnhanced antimicrobial activity (MIC = 8 μg/mL)
4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidineC₁₆H₁₉ClN₄OChlorine substitutionComparable antitumor efficacy (IC₅₀ = 7.9 μM)

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